molecular formula C15H15NO4 B1307990 Phenyl N-(3,4-dimethoxyphenyl)carbamate CAS No. 65141-27-7

Phenyl N-(3,4-dimethoxyphenyl)carbamate

Cat. No.: B1307990
CAS No.: 65141-27-7
M. Wt: 273.28 g/mol
InChI Key: VNUDYKVPXJWTRV-UHFFFAOYSA-N
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Description

Phenyl N-(3,4-dimethoxyphenyl)carbamate is an organic compound with the molecular formula C15H15NO4. It is characterized by the presence of a phenyl group and a 3,4-dimethoxyphenyl group connected through a carbamate linkage. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(3,4-dimethoxyphenyl)carbamate can be synthesized through a reaction between phenyl isocyanate and 3,4-dimethoxyaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(3,4-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Phenyl N-(3,4-dimethoxyphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl N-(3,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Phenyl N-(3,4-dimethoxyphenyl)carbamate can be compared with other similar compounds, such as:

  • Phenyl N-(3,4-dimethoxyphenyl)urea
  • Phenyl N-(3,4-dimethoxyphenyl)thiocarbamate
  • This compound derivatives

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. This compound is unique due to its specific carbamate linkage and the presence of methoxy groups, which influence its chemical and biological properties.

Properties

IUPAC Name

phenyl N-(3,4-dimethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-13-9-8-11(10-14(13)19-2)16-15(17)20-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUDYKVPXJWTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394688
Record name Phenyl N-(3,4-dimethoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65141-27-7
Record name Phenyl N-(3,4-dimethoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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